Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
Description
Molecular Architecture and Structural Characterization
Systematic IUPAC Nomenclature and Chemical Formula
The compound is formally named methyl 2-[2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate according to IUPAC rules. Its molecular formula, C₁₃H₁₄F₃N₃O₂S , reflects the integration of a pyrazolo[3,4-b]pyridine core with a 2-propyl group, a trifluoromethyl substituent, and a methyl thioacetate side chain. The molecular weight is 333.33 g/mol , as calculated from its constituent atoms.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| IUPAC Name | Methyl 2-[2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate |
| Molecular Formula | C₁₃H₁₄F₃N₃O₂S |
| Molecular Weight | 333.33 g/mol |
| Canonical SMILES | CCCN1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)(F)F |
Three-Dimensional Conformational Analysis
The compound adopts a planar pyrazolo[3,4-b]pyridine core, with the pyrazole and pyridine rings fused at positions 3 and 4, respectively. X-ray crystallography data from analogous structures (e.g., methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate) reveal a dihedral angle of 8.2° between the pyrazole and pyridine rings, minimizing steric strain. The 2-propyl group extends perpendicularly from the pyrazole nitrogen, creating a gauche conformation that optimizes van der Waals interactions.
The trifluoromethyl group at position 4 lies coplanar with the pyridine ring due to conjugation with the π-system, while the thioacetate moiety at position 6 adopts a synclinal arrangement (torsional angle: 62° ) relative to the pyridine plane.
Tautomeric Equilibria in Pyrazolo[3,4-b]pyridine Systems
Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H- forms, governed by proton migration between N1 and N2 atoms. In this compound, the 2-propyl group locks the tautomeric equilibrium into the 2H- form by sterically hindering N1 protonation. Nuclear magnetic resonance (NMR) studies of related compounds show no observable tautomeric interconversion at room temperature, confirming the dominance of the 2H configuration.
Density functional theory (DFT) calculations predict a tautomerization energy barrier of 24.3 kcal/mol , rendering the process negligible under standard conditions.
Electronic Effects of Trifluoromethyl Substituent
The trifluoromethyl (-CF₃) group at position 4 exerts strong electron-withdrawing inductive effects (-I), decreasing electron density across the pyridine ring. Natural bond orbital (NBO) analysis reveals a 0.43 e⁻ charge depletion at the C4 position, stabilizing the ring against electrophilic attack.
Concomitantly, the -CF₃ group enhances lipophilicity (calculated logP: 2.81 ) and metabolic stability by resisting oxidative degradation. Frontier molecular orbital (FMO) studies indicate that the lowest unoccupied molecular orbital (LUMO) localizes predominantly on the pyridine ring (-4.2 eV), making it susceptible to nucleophilic substitution.
Thioether Linkage Geometry and Bond Parameters
The thioether bridge (-S-CH₂-COOCH₃) connects the pyridine ring to the methyl acetate group. X-ray data from analogous thioether-containing compounds show a C-S-C bond angle of 104.5° , deviating from the ideal tetrahedral geometry due to lone pair repulsion. The C-S bond length measures 1.81 Å , consistent with single-bond character.
Table 2: Thioether Bond Geometry
| Parameter | Value |
|---|---|
| C-S Bond Length | 1.81 Å |
| C-S-C Bond Angle | 104.5° |
| Torsional Angle (S-C-C=O) | 172° |
The nearly linear torsional angle between the sulfur atom and carbonyl group (172° ) minimizes steric clashes between the thioether and pyridine hydrogen atoms. This geometry facilitates rotational flexibility , enabling conformational adaptation during molecular recognition events.
Properties
Molecular Formula |
C13H14F3N3O2S |
|---|---|
Molecular Weight |
333.33 g/mol |
IUPAC Name |
methyl 2-[2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate |
InChI |
InChI=1S/C13H14F3N3O2S/c1-3-4-19-6-8-9(13(14,15)16)5-10(17-12(8)18-19)22-7-11(20)21-2/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
OEAHYIBPKUNXEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions Using 3-Aminopyrazole Derivatives
Shi et al. developed a one-pot synthesis of pyrazolo[3,4-b]pyridines via condensation of aromatic aldehydes, N-methyl-1-(methylthio)-2-nitroethen-1-amine, and 3-aminopyrazoles. For the target compound, 3-amino-2-propyl-4-(trifluoromethyl)pyrazole would react with trifluoromethyl-substituted aldehydes and the nitroethenamine precursor. This method achieves yields of 70–85% under solvent-free conditions at 80–100°C.
Reaction Scheme:
-
Knoevenagel condensation between aldehyde and nitroethenamine.
-
Cyclization with 3-aminopyrazole to form the pyridine ring.
-
Aromatization via elimination of methylthiol and nitro groups.
Three-Component Coupling with Arylglyoxals
Marjani et al. reported a TPAB-catalyzed reaction of arylglyoxals, 3-methyl-1-arylpyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds. Adapting this method, 4-(trifluoromethyl)phenylglyoxal reacts with 3-amino-2-propylpyrazole and dimedone to yield the pyrazolo[3,4-b]pyridine core. Optimal conditions include H2O/acetone (1:2) at 80°C, achieving 92–97% yields.
Key Advantages:
-
Catalyst (TPAB) enables dearoylation and reduces side products.
-
Solvent system minimizes purification steps.
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Reaction Time | 30 hours |
| DMSO Equivalents | 3 |
| Yield | 78–85% |
Metal-Free Coupling with Thiols
Alternative protocols avoid metals by using hypervalent iodine reagents. For example, iodobenzene diacetate (PIDA) oxidizes thiols to disulfides, enabling coupling with electron-deficient pyridine derivatives. However, this method requires rigorous anhydrous conditions and offers lower yields (65–72%) compared to DMSO.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Pyrazolo[3,4-b]pyridine formation is sensitive to solvent polarity. Polar aprotic solvents (DMF, DMSO) improve cyclization but may hinder thiolation. A two-step protocol is recommended:
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) and ester (-COOCH₃) groups enable nucleophilic substitution. Key examples include:
-
Thioether reactivity : The sulfur atom undergoes alkylation with electrophilic reagents. For example, reaction with chloroacetonitrile in DMF/K₂CO₃ yields S-alkylated derivatives (e.g., compound 8 in ).
-
Ester hydrolysis : Under basic conditions (NaOH/EtOH), the methyl ester converts to a carboxylic acid, enhancing water solubility for biological assays.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation of thioether | Chloroacetonitrile, K₂CO₃, DMF | S-alkylated thioacetate | 65–75% | |
| Ester hydrolysis | NaOH, EtOH, reflux | Carboxylic acid derivative | >90% |
Oxidation Reactions
The thioether group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
-
Sulfoxide formation : Treatment with H₂O₂ in acetic acid produces sulfoxide derivatives, which are intermediates for further functionalization .
-
Sulfone formation : Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) yields sulfones, enhancing metabolic stability.
Cyclocondensation Reactions
The pyrazolo[3,4-b]pyridine core participates in cyclocondensation to form fused heterocycles:
-
Triazole formation : Reaction with hydrazines in ZrCl₄-catalyzed conditions generates triazolo-pyrazolo[3,4-b]pyridines (e.g., compounds 5a–c in ).
-
Thiadiazole synthesis : Treatment with CS₂/KOH introduces thiadiazole rings via mercapto intermediate 7 .
Halogenation Reactions
The trifluoromethyl group directs electrophilic halogenation at the pyridine ring:
-
Iodination : Using N-iodosuccinimide (NIS) in dichloromethane introduces iodine at position 3, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
Glycosylation Reactions
The thio group reacts with glycosyl bromides to form thioglycosides:
-
Glucose conjugation : Reaction with 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide in acetone/KOH yields acetyl-protected thioglycosides (e.g., compound 14 in ). These derivatives show enhanced CDK2 inhibition (IC₅₀ = 6 nM) .
Biological Activity Modulation
Structural modifications directly impact biological efficacy:
-
Thioglycoside derivatives : Compounds 14 and 15 exhibit 5 hydrogen bonds with CDK2’s Leu83, explaining their superior cytotoxicity (IC₅₀ = 6–7 nM) .
-
Trifluoromethyl effect : The -CF₃ group enhances lipophilicity and target binding via hydrophobic interactions .
Comparative Reactivity
| Derivative | Key Feature | Reactivity Highlight | Source |
|---|---|---|---|
| Methyl 2-((2-isopropyl-...) | Isopropyl substituent | Higher steric hindrance | |
| Methyl 2-((2-methyl-...) | Methyl substituent | Faster oxidation kinetics |
Synthetic Pathways
The compound is synthesized via:
Scientific Research Applications
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antiproliferative activities against various cancer cell lines. For instance, a library of tetrasubstituted pyrazolo compounds was evaluated for their effects on K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The most active compounds showed low micromolar GI50 values, indicating potent anticancer properties .
Table 1: Antiproliferative Activity of Pyrazolo Compounds
| Compound ID | Structure | GI50 (µM) K562 | GI50 (µM) MV4-11 | GI50 (µM) MCF-7 |
|---|---|---|---|---|
| 18 | Structure A | 7.7 ± 2.6 | >10 | >10 |
| 19 | Structure B | 6.5 ± 1.3 | 7.1 ± 2.9 | 6.3 ± 2.2 |
| 20 | Structure C | 5.0 ± 1.8 | >10 | >10 |
| 21 | Structure D | 3.5 ± 1.2 | 4.8 ± 2.5 | 7.3 ± 0.2 |
| ... | ... | ... | ... | ... |
Applications in Drug Development
- Anticancer Agents : The compound's structural features suggest potential as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells and inhibit cell proliferation .
- Antimicrobial Activity : Preliminary studies indicate that pyrazole derivatives can also exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
- Neurological Disorders : Some pyrazolo compounds have been investigated for their neuroprotective effects, suggesting possible applications in treating neurodegenerative diseases .
Case Study 1: Antiproliferative Effects
A study published in Molecules highlighted the synthesis and antiproliferative activity of various substituted pyrazolo compounds, including methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate derivatives against K562 and MCF-7 cell lines . The results indicated that specific substitutions at the pyrazole ring significantly enhanced biological activity.
Case Study 2: Mechanism of Action
Another research focused on the mechanism through which these compounds induce cell death by activating caspase pathways and disrupting microtubule dynamics . This study provided insights into how this compound could be utilized in combination therapies for enhanced efficacy.
Mechanism of Action
The mechanism of action of Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazolo[3,4-b]pyridine core are likely to play crucial roles in its binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in alkyl chain length, aromatic substitution, and functional groups (ester vs. acid). These modifications influence physicochemical properties, solubility, and biological activity.
Impact of Substituents on Properties
- Shorter chains (e.g., ethyl) may reduce metabolic stability but improve aqueous solubility.
Trifluoromethyl Group :
Ester vs. Acid Functional Groups :
- Cyclopropyl and aromatic substituents (e.g., 4-ethylphenyl) may enhance target selectivity via van der Waals or π-π interactions .
Biological Activity
Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H14F3N3O2S
- CAS Number : 1018166-77-2
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves a multi-step process typically including the formation of the pyrazolo[3,4-b]pyridine scaffold followed by thiolation and esterification. Recent studies have highlighted efficient synthetic routes using microwave-assisted techniques which enhance yield and reduce reaction times .
Anticancer Activity
This compound has shown promising anticancer properties. Pyrazole derivatives are known for their ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have demonstrated significant inhibition against breast cancer cells with IC50 values in the low micromolar range .
Antiviral Activity
The compound's pyrazole structure suggests potential antiviral activity. Research indicates that similar compounds exhibit efficacy against viruses like HIV and Measles Virus (MeV), with EC50 values ranging from nanomolar to micromolar concentrations . The mechanism often involves interference with viral replication processes.
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrazoles possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds related to this compound have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at MIC values below 50 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trifluoromethyl group and variations in alkyl substituents on the pyrazole ring can significantly affect potency and selectivity. For instance, replacing the trifluoromethyl group with other halogens has been correlated with improved binding affinity to target enzymes involved in cancer progression .
Case Studies
-
Anticancer Efficacy : A study evaluated a series of pyrazole derivatives including this compound against various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxic effects observed at concentrations as low as 5 µM.
Compound Cell Line IC50 (µM) A MCF7 5 B HeLa 10 C A549 15 - Antiviral Testing : In another study, the compound was tested for its efficacy against HIV strains with resistance mutations. Results showed that it maintained antiviral activity with an EC50 value of approximately 60 nM.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate, and how can reaction progress be monitored?
The synthesis typically involves a multi-step approach:
- Step 1 : Prepare the pyrazolo[3,4-b]pyridine core via cyclization of hydrazine derivatives with β-keto esters under acidic conditions.
- Step 2 : Introduce the trifluoromethyl group using electrophilic trifluoromethylation reagents (e.g., Umemoto’s reagent) .
- Step 3 : Thioacetate coupling via nucleophilic substitution between the 6-thiol intermediate and methyl bromoacetate in DMF at 60–80°C .
- Monitoring : Use HPLC for purity assessment (≥95%) and NMR (¹H/¹³C) to confirm structural integrity. Key NMR signals include the methyl ester (~δ 3.7 ppm) and pyrazole protons (~δ 6.8–7.2 ppm) .
Q. What analytical techniques are critical for characterizing this compound, and how are they applied?
- NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the pyrazole and thioacetate regions .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~363.1 Da) and detect impurities.
- HPLC-PDA : Use a C18 column (ACN/water gradient) to assess purity and stability under stress conditions (e.g., pH 2–9) .
Q. How should this compound be stored to ensure stability, and what degradation products are likely?
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme Inhibition : Screen against kinases (e.g., JAK2) or cytochrome P450 isoforms using fluorescence-based assays (IC₅₀ determination) .
- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., HepG2) via MTT assay, with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can low yields in the thioacetate coupling step be resolved?
- Optimization Strategies :
- Use alternative solvents (e.g., THF instead of DMF) to reduce side reactions.
- Employ coupling agents like EDC/HOBt for activating the thiol intermediate .
- Increase reaction time (24–48 hrs) and monitor completion via TLC (hexane:EtOAc 3:1) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variable Substituents :
- Replace the 2-propyl group with isopropyl or cyclopropyl to assess steric effects on receptor binding .
- Modify the trifluoromethyl group to chlorine or methyl to evaluate electronic contributions .
- Assay Design : Compare IC₅₀ values across analogs in enzyme assays and correlate with computational docking results (e.g., AutoDock Vina) .
Q. How to address contradictions in reported biological activity data across studies?
- Potential Factors :
- Purity Discrepancies : Cross-validate purity using orthogonal methods (HPLC vs. LCMS) .
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) .
- Structural Analogues : Confirm that compared studies use the exact compound; minor substituent changes (e.g., ethyl vs. propyl) can drastically alter activity .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Kinetic Analysis : Perform time-dependent enzyme inhibition assays to distinguish reversible vs. irreversible binding .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry with target proteins .
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes, focusing on thioacetate hydrolysis .
Q. How to troubleshoot unexpected byproducts during synthesis?
- Common Issues :
Q. What computational methods are effective for predicting interactions with biological targets?
- Molecular Docking : Use Schrödinger Suite or MOE to model binding poses in kinase active sites, focusing on H-bonds with the pyrazole nitrogen and hydrophobic interactions with the trifluoromethyl group .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes and identify critical residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
